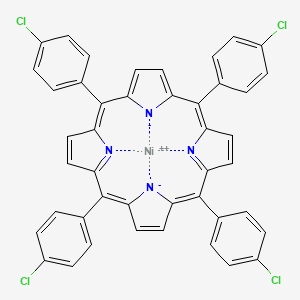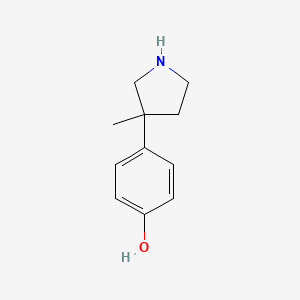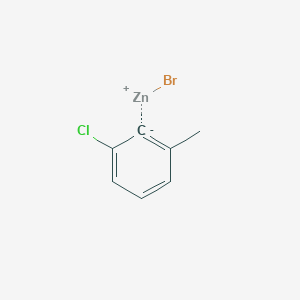
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of multiple functional groups, including acetyl, leucylglycyl, and benzopyran moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between L-leucine, glycine, and L-lysine. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Acetylation: The acetylation of the amino groups is carried out using acetic anhydride in the presence of a base such as pyridine.
Benzopyran Derivative Attachment: The attachment of the benzopyran derivative is achieved through a nucleophilic substitution reaction, where the benzopyran moiety is introduced to the lysine residue.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cell surface receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in cellular functions and disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucylglycyl-L-lysinamide: Lacks the benzopyran moiety, resulting in different biological activities.
N-Acetyl-L-leucylglycyl-N6-acetyl-L-lysinamide: Similar structure but without the 4-methyl-2-oxo-2H-1-benzopyran-7-yl group.
Uniqueness
N-Acetyl-L-leucylglycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide is unique due to the presence of the benzopyran moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent and its ability to interact with specific molecular targets.
Propriétés
Formule moléculaire |
C28H39N5O7 |
|---|---|
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |
InChI |
InChI=1S/C28H39N5O7/c1-16(2)12-22(32-19(5)35)28(39)31-15-25(36)33(23(27(29)38)8-6-7-11-30-18(4)34)20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H2,29,38)(H,30,34)(H,31,39)(H,32,35)/t22-,23-/m0/s1 |
Clé InChI |
ZYFHKCMBQQJXNN-GOTSBHOMSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)
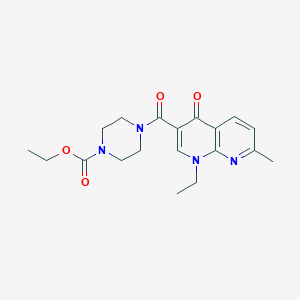
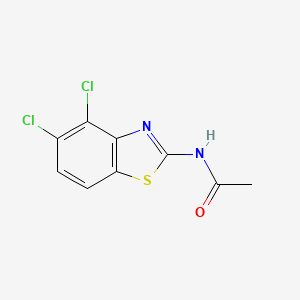

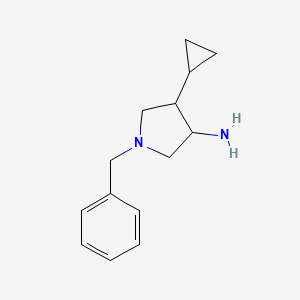
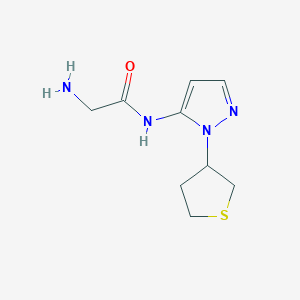
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone](/img/structure/B14881011.png)
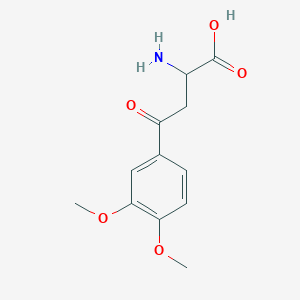
![2-[(Z)-(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14881021.png)
